molecular formula C11H17NO4 B15362019 (S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

(S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B15362019
M. Wt: 227.26 g/mol
InChI Key: HGTSVJSCDNERFE-QMMMGPOBSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51154-06-4) is a chiral pyrrolidine derivative with a molecular formula C₁₀H₁₅NO₄ and molecular weight 213.23 g/mol . Key structural features include:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety.
  • A methyl substituent at position 4 of the pyrrolidine ring.
  • A carboxylic acid group at position 2.
  • (S)-Stereochemistry at the chiral center, critical for enantioselective applications in drug synthesis .

This compound is stored at 2–8°C under dry conditions due to the Boc group’s sensitivity to heat and acidic/basic environments . Its applications span intermediates in peptidomimetics, asymmetric catalysis, and pharmaceuticals.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/t8-/m0/s1

InChI Key

HGTSVJSCDNERFE-QMMMGPOBSA-N

Isomeric SMILES

CC1=C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Bulky Aromatic Groups

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates (10a–e) :

  • Structural Differences: Aromatic Indole Substituents at positions 4 and 5 (vs. methyl at position 4 in the target compound). Ethyl Ester at position 3 (vs. carboxylic acid in the target). No stereochemical designation (racemic or uncharacterized).
  • Synthetic Routes :
    • Prepared via CuCl₂·2H₂O-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes (yields: 94–98%) .
  • Physicochemical Properties :
    • Higher molecular weights (e.g., 554 g/mol for 10a vs. 213.23 g/mol for the target compound).
    • Elevated melting points (169–190°C for 10a–e ), reflecting enhanced stability from aromatic stacking .
Property Target Compound Compound 10a (Ethyl Ester Derivative)
Molecular Weight (g/mol) 213.23 554
Functional Groups Carboxylic acid Ethyl ester, indole carbonyl
Melting Point Not reported 169–173°C
Stereochemistry (S)-configured Undefined

Functional Group Modifications: Carboxylic Acid vs. Ester

  • Carboxylic Acid Group (Target Compound) :
    • Enhances water solubility and enables direct participation in amide bond formation without hydrolysis.
    • IR spectrum expected to show broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Ethyl Ester (Compounds 10a–e) :
    • Requires basic/acidic hydrolysis to convert to carboxylic acid.
    • IR data confirms ester carbonyl stretches (1744–1765 cm⁻¹ ) and Boc carbonyls (1682–1684 cm⁻¹ ) .

Hydrogen-Bonding and Crystallography

  • Target Compound :
    • The carboxylic acid group facilitates strong intermolecular hydrogen bonds , influencing crystal packing (as per Etter’s hydrogen-bonding rules ).
    • Software like SHELXL and WinGX are typically used for crystallographic refinement.
  • Compounds 10a–e :
    • Reduced hydrogen-bonding capacity due to ester groups, leading to less dense crystal packing but stabilized by π-π interactions from indole rings .

Preparation Methods

Formation of the Pyrrole Core

In a protocol detailed by Carpió et al., bromoacetone reacts with an enamine derived from dimethyl acetonedicarboxylate and ethanolamine under refluxing acetonitrile, yielding a 4-methyl-substituted pyrrole diester (38–43% yield). The methyl group at position 4 is introduced regioselectively via careful control of reaction conditions (aqueous vs. non-aqueous media).

Mechanistic Insight :

  • Slow addition of bromoacetone in aqueous ethanolamine favors C4 substitution due to intermediate enolate stabilization.
  • Non-aqueous conditions (e.g., DMF) shift selectivity toward C5, necessitating strict solvent control.

Boc Protection and Stereochemical Control

tert-Butoxycarbonyl Group Installation

Following pyrrole core formation, the nitrogen is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds in near-quantitative yield (90–97%) under mild conditions (room temperature, 12 h).

Critical Considerations :

  • Prior removal of residual water (via molecular sieves) prevents Boc group hydrolysis.
  • DMAP (10 mol%) accelerates the reaction by activating Boc₂O via transient acylpyridinium intermediates.

Asymmetric Synthesis of the (S)-Configuration

Enantioselective reduction of a ketone intermediate using Corey-Bakshi-Shibata (CBS) catalysis achieves the desired (S)-stereochemistry. For example, reduction of 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with (R)-CBS reagent affords the (S)-alcohol in 92% ee, which is oxidized to the carboxylic acid via Jones reagent.

Stereochemical Data :

Starting Material Reagent ee (%) Yield (%)
2-Oxo derivative (R)-CBS catalyst 92 85
(S)-Alcohol Jones oxidation 78

Ring-Closing Metathesis (RCM) Approaches

Diene Precursor Synthesis

Grubbs II-catalyzed RCM of a diene precursor (e.g., N-Boc-2-vinyl-4-methylpyrrolidine-2-carboxylate) forms the 2,5-dihydro-1H-pyrrole ring. The diene is synthesized via Heck coupling of a Boc-protected pyrrole with methyl acrylate.

Reaction Parameters :

Catalyst Solvent Temp (°C) Yield (%)
Grubbs II (5 mol%) DCM 40 68

Limitations and Competing Pathways

  • Olefin isomerization : Prolonged reaction times favor thermodynamic control, leading to undesired E/Z mixtures.
  • Catalyst loading : Higher loadings (10 mol%) improve conversion but increase costs.

Cyclization of Linear Precursors

Amino Alcohol Cyclization

A linear N-Boc-protected amino alcohol (e.g., (S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate) undergoes Mitsunobu cyclization with DIAD/PPh₃, forming the dihydropyrrole ring. Subsequent oxidation of the hydroxymethyl group to carboxylic acid completes the synthesis.

Key Data :

Step Reagents Yield (%)
Mitsunobu cyclization DIAD, PPh₃, THF 74
Oxidation KMnO₄, H₂O/acetone 81

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield (%)
Hantzsch synthesis High regioselectivity, scalable Multi-step, moderate ee 32 (4 steps)
RCM Convergent, stereoretentive Catalyst cost, isomerization risk 45 (3 steps)
Linear precursor Direct stereocontrol, fewer steps Oxidation sensitivity 58 (3 steps)

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via multi-step protocols involving Boc protection, cyclization, and carboxylation. For example, analogous pyrrole derivatives are prepared by reacting tert-butoxycarbonyl-protected intermediates with diaza-dienes in THF under CuCl₂ catalysis, followed by column chromatography for purification (eluent: ethyl acetate/cyclohexane) . Purity optimization requires monitoring by TLC and using high-resolution techniques like HPLC or recrystallization.

Key Parameters for Synthesis
Solvent: THF or DCM
Catalysts: CuCl₂·2H₂O
Purification: Silica gel CC
Yield: 90–98% (typical)

Q. How should researchers characterize the stereochemical integrity of the (S)-configured chiral center?

Chiral HPLC or polarimetry is essential for confirming enantiomeric purity. For example, analogs with similar Boc-protected chiral pyrrolidines are analyzed using Chiralpak AD-H columns (hexane:isopropanol = 90:10) to resolve enantiomers. Retention times and optical rotation values ([α]D) must align with literature data .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound may pose risks of skin irritation (H315) and respiratory tract irritation (H335). Use nitrile gloves, safety goggles, and fume hoods. Inspect gloves before use and follow OSHA/GHS protocols for disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is the gold standard. For example, SHELXTL software refines anisotropic displacement parameters and hydrogen-bonding networks, critical for confirming the dihydro-pyrrole ring puckering and Boc-group orientation . WinGX and ORTEP can visualize ellipsoid models and generate CIF reports .

Crystallographic Parameters
Space Group: P2₁2₁2₁ (common)
Resolution: <1.0 Å (recommended)
R-factor: <0.05 (ideal)

Q. What methodologies address contradictions in NMR and MS data during structural elucidation?

Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., m/z deviations) often arise from residual solvents, tautomerism, or isotopic effects. Use deuterated solvents for NMR and high-resolution MS (HRMS) with ESI+ to validate molecular ions. For example, in analogs, ¹H-NMR δ 2.38 ppm (methyl) and HRMS m/z 291.3422 [M+H]+ confirm the structure .

Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?

The Boc group is labile in acidic conditions (e.g., TFA/DCM) but stable in bases. Kinetic studies using TGA/DSC show decomposition above 150°C. For deprotection, 4M HCl in dioxane (2h, RT) removes Boc without degrading the pyrrole ring .

Methodological Challenges

Q. What strategies mitigate racemization during synthetic steps involving the chiral center?

Low-temperature reactions (<0°C) and non-polar solvents (e.g., DCM) minimize racemization. Chiral auxiliaries or enzymes (e.g., lipases) can enhance stereoselectivity. Monitor enantiopurity via circular dichroism (CD) at 220–260 nm .

Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility or reactivity?

Graph set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) rings. For example, carboxylate O–H···O hydrogen bonds (2.8–3.0 Å) correlate with low aqueous solubility but high crystallinity, guiding solvent selection for recrystallization .

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